2-[(1-Cyanocyclohexyl)oxy]ethane-1-sulfonyl chloride
Description
2-[(1-Cyanocyclohexyl)oxy]ethane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a cyclohexyl ring substituted with a cyano group (-CN) at the 1-position, linked via an ether oxygen to an ethane sulfonyl chloride moiety. This compound belongs to a class of reactive intermediates widely utilized in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized molecules. The cyano group imparts significant electron-withdrawing effects, influencing both the electronic and steric properties of the molecule, which in turn modulates its reactivity and stability compared to structurally related compounds .
Key features include:
- Cyanosubstituent: Enhances electrophilicity of the sulfonyl chloride via electron withdrawal.
- Ether linkage: Moderates electronic effects between the cyclohexyl group and the sulfonyl chloride.
Properties
IUPAC Name |
2-(1-cyanocyclohexyl)oxyethanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClNO3S/c10-15(12,13)7-6-14-9(8-11)4-2-1-3-5-9/h1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGKSBHFZRJMAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)OCCS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Cyanocyclohexyl)oxy]ethane-1-sulfonyl chloride typically involves the reaction of 1-cyanocyclohexanol with ethane-1-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to optimize yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride group (-SO₂Cl) serves as a key electrophilic site, enabling reactions with nucleophiles:
Reaction with Amines
Primary and secondary amines displace the chloride, forming sulfonamides:
General Reaction:
2-[(1-Cyanocyclohexyl)oxy]ethane-1-sulfonyl chloride + R₁R₂NH → 2-[(1-Cyanocyclohexyl)oxy]ethane-1-sulfonamide (R₁R₂N-SO₂-) + HCl
Conditions:
-
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile
-
Workup: Acidic washes (1 M HCl) to remove unreacted amines, followed by brine and drying over MgSO₄
Reaction with Alcohols
Alcohols react to form sulfonate esters:
General Reaction:
this compound + ROH → 2-[(1-Cyanocyclohexyl)oxy]ethane-1-sulfonate ester (RO-SO₂-) + HCl
Conditions:
-
Base: Triethylamine (TEA) or pyridine to scavenge HCl
-
Solvents: Dry DCM or THF
Hydrolysis
The compound undergoes hydrolysis in aqueous media:
Reaction Pathway:
this compound + H₂O → 2-[(1-Cyanocyclohexyl)oxy]ethane-1-sulfonic acid + HCl
Key Observations:
-
Rapid hydrolysis at neutral or basic pH
-
Controlled hydrolysis in buffered solutions (pH 4–6) minimizes side reactions
Radical-Mediated Reactions
The cyanocyclohexyl group participates in radical chain reactions under specific conditions:
Homolytic Cleavage
Mechanism:
-
Initiation via UV light or radical initiators (e.g., AIBN) generates sulfonyl radicals
-
Subsequent H-atom abstraction or addition to alkenes forms carbon-centered radicals
Example:
Radical intermediates derived from this compound facilitate cyclization reactions in synthetic routes to nitrogen-containing heterocycles
Comparative Reactivity Table
Mechanistic Insights
-
Electrophilic Character: The sulfonyl chloride’s electrophilicity is enhanced by electron-withdrawing effects of the adjacent ether and cyanocyclohexyl groups .
-
Steric Effects: The bulky cyanocyclohexyl group influences reaction rates in sterically hindered environments (e.g., tertiary amines show reduced reactivity).
-
Radical Stability: Cyanocyclohexyl-stabilized radicals enable regioselective H-atom transfer in multi-step syntheses .
Scientific Research Applications
Synthesis of Pharmaceutical Intermediates
2-[(1-Cyanocyclohexyl)oxy]ethane-1-sulfonyl chloride is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to introduce sulfonyl groups into organic molecules allows for the modification of existing drugs to enhance their efficacy or reduce side effects. For instance, sulfonamide derivatives synthesized from this compound have shown promise as antibacterial agents due to their ability to inhibit bacterial dihydropteroate synthase .
Development of CDK Inhibitors
Recent studies have highlighted the role of sulfonyl chlorides in the development of cyclin-dependent kinase (CDK) inhibitors, which are crucial in cancer therapy. The compound can be employed to synthesize novel CDK inhibitors that target aberrant cell cycle regulation in cancer cells. These inhibitors have shown potential in preclinical models for treating various cancers by inducing cell cycle arrest and apoptosis .
The compound has been evaluated for its biological activity against a range of pathogens, including mycobacteria and fungi. Studies have demonstrated that derivatives synthesized from this compound exhibit significant antimicrobial properties, comparable to established antibiotics like penicillin and ciprofloxacin . This makes it a candidate for further investigation as a potential therapeutic agent.
Case Study 1: Antimicrobial Activity
In a study investigating the antimicrobial properties of sulfonamide derivatives, several compounds derived from this compound were synthesized and tested against various bacterial strains. The results indicated that these derivatives exhibited inhibition zones comparable to standard antibiotics, suggesting their potential use as new antimicrobial agents .
Case Study 2: Cancer Treatment
A recent patent outlines the synthesis of novel CDK inhibitors using sulfonyl chlorides, including this compound. These inhibitors demonstrated significant potency against cancer cell lines in vitro and showed promise for further development into clinical candidates . The study emphasizes the importance of modifying existing compounds to enhance their therapeutic index.
Mechanism of Action
The mechanism of action of 2-[(1-Cyanocyclohexyl)oxy]ethane-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various substituted products. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, thereby modifying their structure and function. The cyano group can also participate in reactions, such as reduction to form amines, which can further interact with biological targets.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The cyano group in the target compound introduces stronger electron withdrawal compared to the oxane ring (polar ether) in or fluorine in . This enhances the electrophilicity of the sulfonyl chloride group, favoring nucleophilic substitution reactions.
Molecular Weight and Polarity :
- The target compound’s higher molecular weight (~265.7) compared to analogs reflects the addition of nitrogen from the -CN group and a larger cyclohexyl backbone.
- The oxane-containing analog (212.09 g/mol) is lighter and more polar due to its oxygen-rich structure, enhancing solubility in polar solvents .
Reactivity and Stability
Reactivity :
- Target Compound : The -CN group increases the sulfonyl chloride’s susceptibility to nucleophilic attack (e.g., by amines or alcohols) due to enhanced electrophilicity. However, steric shielding from the cyclohexyl group may reduce reaction rates compared to less hindered analogs like the oxane derivative .
- Fluorinated Analog : The electron-withdrawing -F groups stabilize the molecule against hydrolysis but may reduce reactivity in polar aprotic solvents .
- Stability: Sulfonyl chlorides with bulky substituents (e.g., 1-cyanocyclohexyl) are typically less prone to hydrolysis than smaller analogs, though the -CN group’s electron withdrawal could counteract this by increasing electrophilicity. The fluorinated compound’s stability is superior under acidic conditions due to fluorine’s inductive effects .
Research Findings and Data Gaps
- Synthetic Yields : The oxane derivative is reported at 95% purity , suggesting optimized synthesis. The target compound’s purity and yield remain unquantified in the evidence, warranting further study.
- Spectroscopic Data: Structural details (e.g., SMILES, InChI) for the fluorinated analog are well-documented , but analogous data for the cyano-substituted compound are lacking.
Biological Activity
The compound 2-[(1-Cyanocyclohexyl)oxy]ethane-1-sulfonyl chloride (CAS Number: 2219419-38-0) is a sulfonyl chloride derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, reactivity, and implications for pharmacology, supported by relevant research findings and data.
Structure and Composition
- Molecular Formula : C₉H₁₃ClN₁O₂S
- Molecular Weight : Approximately 232.72 g/mol
- Appearance : Colorless to yellow liquid
- Boiling Point : Estimated around 326.6 °C
Reactivity
As a sulfonyl chloride, this compound is highly reactive towards nucleophiles, such as amino acids and proteins, which is crucial for its applications in organic synthesis and medicinal chemistry.
The biological activity of this compound primarily involves its interaction with various biological nucleophiles. The sulfonyl chloride group facilitates the formation of covalent bonds with nucleophilic sites on proteins and enzymes, potentially leading to:
- Inhibition of Enzyme Activity : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Modulation of Protein Function : By modifying amino acids within proteins, it can alter their function and stability.
Case Studies and Research Findings
-
Inhibition of Protein Arginine Methyltransferases (PRMTs) :
- Recent studies have demonstrated that sulfonyl chlorides can inhibit PRMTs, which play a critical role in various biological processes including gene expression and signal transduction. Inhibitors like JNJ-64619178 have shown significant effects on tumor growth in xenograft models by targeting PRMT5 .
- Toxicological Profile :
- Potential Anticancer Activity :
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Chlorosulfonyl Ethane | C₂H₅ClO₂S | Used in various organic syntheses; less reactive than sulfonyl chlorides |
| Sulfanilamide | C₆H₈N₂O₂S | Exhibits antibacterial properties; used widely in medicine |
| Benzene Sulfonyl Chloride | C₆H₅ClO₂S | More stable; utilized in different synthetic pathways |
The unique feature of this compound lies in its dual functionality as both a chlorocarbonyl and sulfonate, enhancing its versatility compared to other similar compounds.
Safety and Handling
Due to its corrosive nature, proper safety measures must be adhered to when handling this compound:
- Protective Equipment : Use gloves, goggles, and masks to prevent exposure.
- Storage Conditions : Keep in a cool, dry place away from incompatible substances.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
